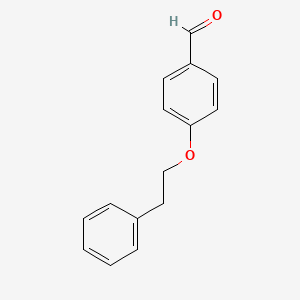

4-(2-Phenylethoxy)benzaldehyde

Overview

Description

4-(2-Phenylethoxy)benzaldehyde, also known as 4-PEBA, is a synthetic compound that has a wide range of applications in the medical and scientific research fields. It is a colorless, crystalline solid with a faint, sweet odor and is soluble in alcohol, ether, and other organic solvents. 4-PEBA has been used in the synthesis of various drugs, as a reagent in chemical reactions, and as a building block in the preparation of other compounds.

Scientific Research Applications

Photolysis and Chemical Reactions

4-(2-Phenylethoxy)benzaldehyde, and its derivatives, are studied extensively in the context of photolysis and chemical reactions. For instance, Pedersen et al. (1970) explored the photolysis of 2-phenyl-3,1-benzoxathian-4-one, which forms benzaldehyde through a detailed reaction mechanism (Pedersen et al., 1970). In another study, Fernández et al. (1990) focused on the reaction of benzaldehyde with stabilized sulfur ylides, leading to the synthesis of specific amide derivatives (Fernández et al., 1990).

Aroma Chemical Production

Benzaldehyde, a derivative of this compound, is significant in aroma chemical production. Chu and Yaylayan (2008) investigated the formation of benzaldehyde from phenylacetaldehyde, highlighting its role in generating aroma (Chu & Yaylayan, 2008).

Photocatalytic Applications

The compound's derivatives have applications in photocatalysis. Lima et al. (2017) demonstrated the use of graphitic carbon nitride for the selective synthesis of benzaldehyde from benzyl alcohol, emphasizing the environmentally friendly aspect of this photocatalytic process (Lima et al., 2017).

Polymer Synthesis

In polymer science, the synthesis and characterization of fluorescent phenylene vinylene containing polymers, where 4-(trifluorovinyloxy)benzaldehyde was a keycomponent, was explored by Neilson et al. (2008). They demonstrated its application in creating luminescent materials (Neilson et al., 2008).

Novel Method for Compound Synthesis

Sun Gui-fa (2012) developed a novel method for synthesizing 4-Benzyloxyl-2-hydroxyl benzaldehyde, showcasing an innovative approach in chemical synthesis (Sun Gui-fa, 2012).

Catalytic Applications

Procházková et al. (2007) investigated the catalytic hydrodeoxygenation of aldehydes, including benzaldehyde, on supported palladium catalysts. This study highlights the compound's role in catalysis and its potential industrial applications (Procházková et al., 2007).

Biotechnological Production

Craig and Daugulis (2013) explored the biotechnological production of benzaldehyde, a derivative of this compound, emphasizing its value in the flavor industry and the development of efficient production processes (Craig & Daugulis, 2013).

Properties

IUPAC Name |

4-(2-phenylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-12-14-6-8-15(9-7-14)17-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWORWIYBLAYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407922 | |

| Record name | 4-(2-phenylethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61343-82-6 | |

| Record name | 4-(2-phenylethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

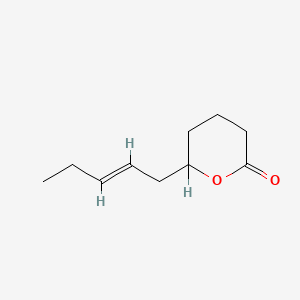

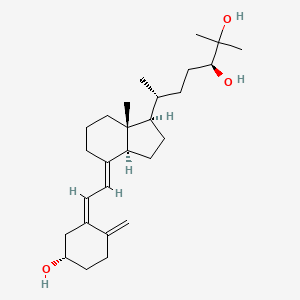

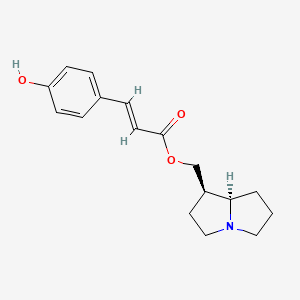

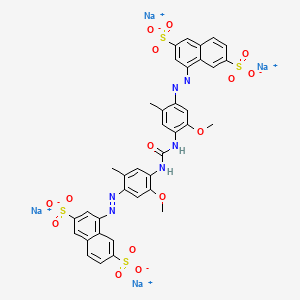

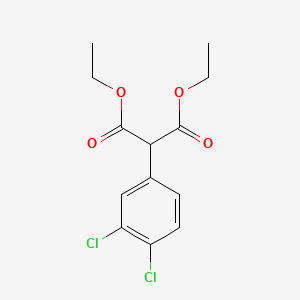

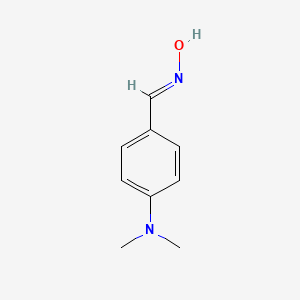

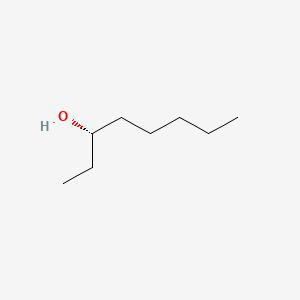

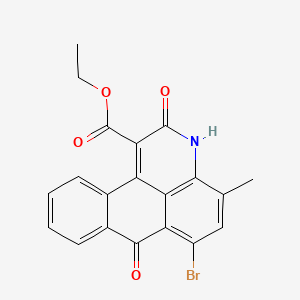

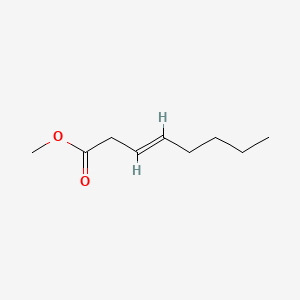

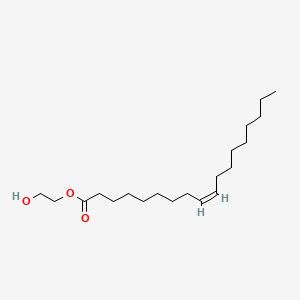

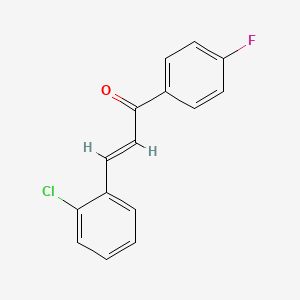

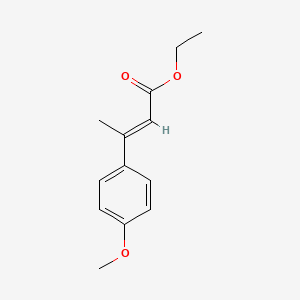

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.